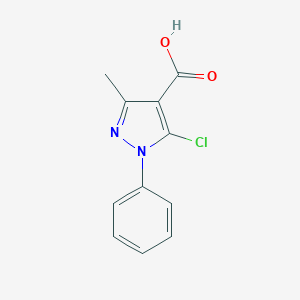

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAROPFLQDDMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356998 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-38-1 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Introduction: The Physicochemical Blueprint of a Molecule

In the intricate process of drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties.[1][2] These intrinsic characteristics—such as acidity, lipophilicity, and solubility—dictate its journey through the body, influencing everything from absorption and distribution to metabolism and excretion (ADME).[3] An optimal balance of these properties is paramount to achieving therapeutic efficacy while minimizing off-target effects and toxicity.[4][5]

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with a structural motif of interest in medicinal chemistry. By dissecting its core physicochemical attributes, this document aims to equip researchers with the foundational knowledge and practical methodologies required to evaluate its potential as a drug candidate. We will move beyond mere data presentation to explore the causality behind experimental choices, ensuring a robust and validated understanding of this molecule's behavior.

Molecular Identity and Structural Characteristics

A thorough investigation begins with the molecule's fundamental structure and composition.

-

IUPAC Name: this compound

-

Molecular Weight: 236.65 g/mol [6]

The structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at various positions: a chlorine atom at position 5, a methyl group at position 3, a phenyl group at position 1 (on a nitrogen atom), and a carboxylic acid group at position 4. The presence of the carboxylic acid group imparts acidic properties, while the phenyl and chloro substituents contribute to the molecule's lipophilicity.

Summary of Physicochemical Properties

The following table summarizes key computed and experimental physicochemical parameters, providing a high-level overview for initial assessment. Detailed experimental protocols for determining the most critical of these values are provided in the subsequent sections.

| Property | Value | Source | Significance |

| Molecular Weight | 236.65 g/mol | PubChem[6] | Influences diffusion and membrane passage; within typical "drug-like" range.[3] |

| XLogP3 (Calculated) | 2.8 | PubChem[6] | Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 | PubChem[6] | The carboxylic acid -OH group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | PubChem[6] | The carbonyl oxygen, pyrazole nitrogens, and carboxylic oxygen can accept hydrogen bonds. |

| Polar Surface Area | 55.1 Ų | PubChem[6] | Suggests good potential for oral bioavailability. |

| Melting Point | 219-221 °C | Literature[9] | Indicates high lattice energy and solid-state stability; relevant for formulation. |

| pKa (Predicted) | ~3-5 | Chemical Analogy | The carboxylic acid is the primary acidic center, crucial for solubility and interaction profiling. |

| Aqueous Solubility | Data not available | - | A critical parameter that must be determined experimentally to assess absorption potential. |

In-Depth Analysis and Experimental Workflows

A calculated or predicted value is a useful starting point, but rigorous experimental determination is the cornerstone of trustworthy drug development. Here, we detail the methodologies for measuring the most influential physicochemical properties.

Acidity (pKa) Determination

Scientific Rationale: The pKa, or acid dissociation constant, is arguably the most important physicochemical parameter for an ionizable drug. It defines the extent of ionization at a given pH. For this compound, the carboxylic acid group is the primary determinant of its acidic nature. Its pKa will dictate the molecule's charge state in different physiological environments, such as the stomach (low pH) and intestines (neutral to slightly alkaline pH), which in turn governs its solubility and ability to cross biological membranes.[5]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[11] The procedure involves monitoring pH changes as a strong base is incrementally added to a solution of the acidic compound. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[12][13]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Prepare a solution of the test compound in water or a suitable co-solvent system at a concentration of approximately 1 mM. A minimum concentration is required to detect a significant change in the titration curve.[11][12]

-

Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to the solution to maintain a constant ionic strength throughout the titration. This minimizes fluctuations in activity coefficients.[12]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement, especially at neutral-to-high pH.[12]

-

Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the inflection point of this sigmoid curve, which corresponds to the point where half of the acid has been neutralized.[14]

-

Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[12]

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor in drug disposition. It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. The logarithm of this value, logP, is the most common scale.[15] A molecule's logP value influences its ability to cross cell membranes, its binding affinity to plasma proteins, and its potential for metabolic clearance. A logP that is too high can lead to poor solubility and high toxicity, while a value that is too low may prevent absorption.[5]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized gold standard for logP determination due to its direct and unambiguous measurement of partitioning.[15]

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.[16]

-

Compound Addition: Accurately weigh and dissolve the compound in one of the pre-saturated phases to a known concentration.

-

Partitioning: Add an equal volume of the other pre-saturated phase to a vessel (e.g., a separatory funnel or vial).

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[17] Subsequently, allow the mixture to stand undisturbed or centrifuge it to ensure complete and clean separation of the two phases.[17]

-

Sampling: Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which offers high sensitivity and specificity.[15][16]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Replication: The experiment should be repeated multiple times (at least n=3) to obtain a reliable average value.

Workflow for logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Scientific Rationale: For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a leading cause of failure for drug candidates.[18] It is therefore essential to accurately measure a compound's thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.[19]

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility by ensuring that a saturated solution is in equilibrium with an excess of the solid compound. Modern adaptations often use a 96-well plate format to increase throughput.[20]

Methodology:

-

System Setup: Add an excess amount of the solid compound to a vial or well containing a precise volume of the desired aqueous buffer (e.g., buffers representing the pH range of the GI tract, 1.2 to 6.8).[21] The presence of visible solid material throughout the experiment is crucial.

-

Equilibration: Seal the container and agitate it at a constant, controlled temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is most effectively done by filtration through a low-binding filter (e.g., using a 96-well filter plate) or by high-speed centrifugation.

-

Sample Preparation: Carefully transfer the clear filtrate or supernatant to a new container and dilute as necessary for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS. A standard calibration curve must be generated to ensure accurate quantification.

-

pH Verification: Measure the final pH of the saturated solution to confirm it has not changed during the experiment.

-

Data Reporting: Report the solubility in units such as µg/mL or µM at the specified pH and temperature.

Workflow for Aqueous Solubility Determination:

References

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [cymitquimica.com]

- 8. This compound | 1140-38-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. agilent.com [agilent.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Unlocking the Therapeutic Potential of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Introduction

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design.[2] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, leading to their successful clinical application as anti-inflammatory, analgesic, antipsychotic, and anticancer agents.[2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . While direct and extensive research on this particular molecule is nascent, this document will synthesize the available data, draw logical inferences from the biological activities of its immediate precursors and close analogs, and provide a forward-looking perspective on its potential applications in drug discovery and development.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, known biological context, and, most importantly, the scientifically inferred potential of this compound, supported by data from structurally related molecules. We will explore the causality behind experimental designs and propose future avenues of investigation to fully elucidate the therapeutic promise of this intriguing pyrazole derivative.

Chemical Identity and Synthesis

Chemical Structure and Properties

-

IUPAC Name: 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid

-

Molecular Formula: C₁₁H₉ClN₂O₂

-

Molecular Weight: 236.65 g/mol

-

CAS Number: 1140-38-1[3]

The structure is characterized by a central pyrazole ring, substituted at various positions: a chloro group at position 5, a methyl group at position 3, a phenyl group at position 1 (on the nitrogen), and a carboxylic acid group at position 4. These substitutions are critical as they modulate the compound's steric, electronic, and lipophilic properties, which in turn dictate its biological activity.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process, often starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A common and efficient route involves the Vilsmeier-Haack reaction, followed by oxidation.[4][5]

Step-by-Step Synthesis Protocol:

-

Vilsmeier-Haack Reaction (Formylation):

-

To an ice-cold solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to this pre-formed Vilsmeier reagent.

-

The reaction mixture is heated, typically under reflux, for 1.5 to 2 hours.[4]

-

Upon completion, the mixture is poured into ice-cold water, leading to the precipitation of the intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .[4][6]

-

The crude product is filtered and recrystallized, usually from ethanol.

-

-

Oxidation to Carboxylic Acid:

-

The synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid.

-

A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[5]

-

The reaction yields the final product, this compound, as a solid.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic route to the target compound.

Inferred Biological Activity and Therapeutic Potential

Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, by examining the pharmacological profiles of its immediate synthetic precursor and other closely related analogs, we can infer its likely biological activities.

1. Anticonvulsant and Neurological Activity

The most compelling evidence for the biological potential of this scaffold comes from a study on hydrazide derivatives of its immediate precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides were synthesized and evaluated for their anticonvulsant activity.[7]

-

Key Findings: The majority of the tested compounds showed significant protection against seizures in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice.[7] Some of these derivatives exhibited less neurotoxicity compared to the standard drug, phenytoin.[7]

-

Implication for the Carboxylic Acid: The strong anticonvulsant activity of these carbaldehyde-derived hydrazones strongly suggests that the core 5-chloro-3-methyl-1-phenyl-pyrazole moiety is a pharmacophore for neurological activity. The carboxylic acid derivative, being structurally very similar, is a prime candidate for exhibiting similar, or potentially modulated, CNS activities. The carboxylic acid group may alter the compound's solubility, protein binding, and ability to cross the blood-brain barrier, which could either enhance or attenuate this activity.

Experimental Protocol: Anticonvulsant Screening (based on cited literature)

-

Maximal Electroshock (MES) Test:

-

Mice are administered the test compound intraperitoneally at varying doses (e.g., 30, 100, 300 mg/kg).

-

After a set time (e.g., 0.5 and 4 hours), an electrical stimulus is delivered via corneal electrodes to induce seizures.

-

The abolition of the hind limb tonic extensor phase is recorded as a measure of protection.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Mice are pre-treated with the test compound.

-

A convulsant dose of pentylenetetrazol is administered subcutaneously.

-

The ability of the compound to prevent or delay the onset of clonic seizures for a specified period is observed.

-

-

Neurotoxicity Screening (Rotorod Test):

-

Mice are trained to remain on a rotating rod.

-

After administration of the test compound, the inability of the animal to maintain equilibrium on the rod for a set time indicates neurotoxicity.

-

Diagram of Inferred Neurological Activity Pathway:

Caption: Inferred CNS activity based on derivatives.

2. Antimicrobial Potential

The broader class of pyrazole derivatives is well-documented for its antimicrobial and antifungal activities.[8][9][10] A study involving the synthesis of carbostyril derivatives from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes (a class to which our precursor belongs) demonstrated notable antimicrobial activity.[4]

-

Key Findings: The synthesized compounds were screened against a panel of six bacterial pathogens (including both Gram-positive and Gram-negative species) and two fungal pathogens. Several of the compounds were found to be equipotent or more potent than commercial drugs against most of the tested strains.[4]

-

Implication for the Carboxylic Acid: The demonstrated antimicrobial efficacy of derivatives from the same carbaldehyde precursor suggests that the 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxylate scaffold could serve as a valuable foundation for the development of new antimicrobial agents. The carboxylic acid functional group could potentially interact with different microbial targets compared to the larger carbostyril adducts, offering a distinct mode of action.

Data Summary: Antimicrobial Activity of Related Pyrazole Scaffolds

| Compound Class | Organism Type | Activity Level | Reference |

| Pyrazole-Carbostyril Hybrids | Bacteria & Fungi | Potent (some > commercial drugs) | [4] |

| Pyrazole Analogues | Gram-positive & Gram-negative Bacteria | High Activity (MIC: 0.25 µg/mL for some) | [10] |

| Pyrazole Carboxylic Acids | Bacteria & Fungi | Broad Spectrum | [8] |

| 1,3-Diphenyl Pyrazole Derivatives | Acinetobacter baumannii | Potent (MIC as low as 4 µg/mL) | [11] |

3. Anti-inflammatory and Analgesic Properties

Anti-inflammatory activity is one of the most renowned therapeutic applications of pyrazole derivatives, with commercial drugs like celecoxib and phenylbutazone being prominent examples.[2][3] Numerous studies have synthesized novel pyrazole carboxylic acid esters and other derivatives and have consistently reported significant analgesic and anti-inflammatory effects.[12][13]

-

Mechanism of Action Insight: Many pyrazole-based anti-inflammatory agents function through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] The structural features of this compound are consistent with those of other COX inhibitors.

-

Implication for the Carboxylic Acid: Given the strong and consistent evidence of anti-inflammatory and analgesic properties across a wide range of pyrazole analogs, it is highly probable that this compound also possesses these activities. It warrants investigation as a potential non-steroidal anti-inflammatory drug (NSAID).

Future Directions and Research Imperatives

The analysis of related compounds strongly suggests that this compound is a molecule of significant therapeutic potential. To transition from inference to evidence, a structured experimental investigation is imperative.

-

Broad Biological Screening: The compound should be subjected to a comprehensive screening panel to assess its activity across various target classes, including but not limited to:

-

Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) determination against a diverse panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Assays: In vitro COX-1/COX-2 enzyme inhibition assays and in vivo models such as carrageenan-induced paw edema in rats.

-

Anticonvulsant Screening: Direct testing in established MES and scPTZ models.

-

Anticancer Profiling: Evaluation against the NCI-60 human tumor cell line panel to identify any potential antiproliferative activity.

-

-

Mechanism of Action Studies: Should any of the initial screens yield positive results, subsequent studies should focus on elucidating the precise mechanism of action. This could involve enzyme kinetics, receptor binding assays, and cellular pathway analysis.

-

Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize analogs of the title compound. Modifications at the chloro, methyl, and phenyl positions, as well as esterification or amidation of the carboxylic acid, would provide valuable SAR data to optimize potency and selectivity.

Conclusion

While this compound remains a relatively uncharacterized molecule, the wealth of data on its structural relatives provides a robust, scientifically-grounded rationale for its investigation as a potential therapeutic agent. The evidence strongly points towards promising avenues in the fields of neurology (specifically as an anticonvulsant), infectious diseases, and inflammation. Its straightforward synthesis makes it an accessible starting point for extensive derivatization and SAR studies. This technical guide serves as a foundational document to encourage and direct future research, unlocking the full potential of this privileged chemical scaffold.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility and ability to serve as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold."[2] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer properties.[1][3][4] This guide focuses on a specific, highly functionalized pyrazole core: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . The strategic placement of a chloro group at the 5-position, a methyl group at the 3-position, and a phenyl group at the N1 position, combined with the carboxylic acid at the 4-position, creates a versatile template for the synthesis of diverse derivatives with significant therapeutic potential, particularly as kinase inhibitors.[3][5]

This document provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It delves into the synthetic pathways, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic basis of the biological activities of this class of compounds.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall workflow is a testament to classic heterocyclic chemistry, employing robust and scalable reactions.

Synthetic Workflow Overview

The synthetic route commences with the cyclocondensation of ethyl acetoacetate and phenylhydrazine to form the pyrazolone core. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group and concurrently chlorinate the 5-position. The final step to obtain the core carboxylic acid is an oxidation reaction. From this key intermediate, a variety of amide derivatives can be readily synthesized.

Caption: Synthetic workflow for the core scaffold and its amide derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with in-process checks and characterization data to ensure the integrity of each step.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Principle: This step involves the cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine). The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol, 1.91 mL) and dry ethanol (4 mL).

-

With stirring, add phenylhydrazine (15 mmol, 1.48 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux in an oil bath and maintain for 5.5 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of starting materials indicates reaction completion.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the product as a white to off-white solid.

-

-

Self-Validation:

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt formed in situ from a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent formylates the electron-rich 4-position of the pyrazolone ring and simultaneously chlorinates the 5-position.

-

Procedure:

-

In a three-neck flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 15 mmol, 1.15 mL) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 35 mmol, 3.2 mL) dropwise with vigorous stirring over 15 minutes, ensuring the temperature remains below 10 °C.[6]

-

Continue stirring the mixture at 0 °C for an additional 20 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 0.88 g) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1.5-2 hours.[6]

-

Monitor the reaction by TLC (ethyl acetate/hexane, 3:7).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until pH 7 is reached.

-

Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the product as pale yellow crystals.[9]

-

-

Self-Validation:

Protocol 3: Synthesis of this compound

-

Principle: This step involves the oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Procedure:

-

Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise, while monitoring the temperature to keep it below 30 °C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating its consumption.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

-

Filter the white precipitate, wash with cold water, and dry to obtain the final product.[9][10]

-

-

Self-Validation:

-

Expected Yield: ~88%.[10]

-

Melting Point: 219–221 °C.[10]

-

Characterization: Confirm the structure using IR spectroscopy (presence of a broad O-H stretch and a C=O stretch for the carboxylic acid), ¹H NMR, and Mass Spectrometry. The molecular formula is C₁₁H₉ClN₂O₂ with a molecular weight of 236.65 g/mol .[12]

-

Protocol 4: General Procedure for Amide Derivative Synthesis

-

Principle: Amide bond formation is achieved by activating the carboxylic acid, followed by nucleophilic attack from an amine.[13] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[14]

-

Procedure:

-

Dissolve this compound (1.0 mmol) in dry DMF (5 mL) in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.1 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) to the solution. Stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.[9][15]

-

-

Self-Validation:

-

Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

-

Part 2: Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][5]

Primary Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby acting as molecular switches in signal transduction pathways.[3] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[16] Pyrazole-based compounds have been successfully developed as ATP-competitive kinase inhibitors.[17]

Caption: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.

These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[17][18] The pyrazole core serves as a rigid scaffold to correctly orient the various substituents for optimal interaction with the amino acid residues within this pocket.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[19][20] For the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide series, key SAR observations can be summarized:

Caption: Key structure-activity relationship points for the pyrazole scaffold.

-

N1-Phenyl Substituent: Modifications on this phenyl ring, such as the introduction of electron-withdrawing or donating groups, can significantly impact potency and selectivity against different kinases. A 2,4-dichlorophenyl substituent, for instance, has been shown to be crucial for potent activity in some series.[20]

-

C4-Carboxamide Linker: The amide group at the C4 position is a critical hydrogen bond donor/acceptor and serves as a key anchoring point within the kinase ATP-binding site.[21] The nature of the amine component used to form the amide is paramount for determining the overall activity and target specificity. Bulky or heterocyclic amines can be used to probe different sub-pockets of the target kinase.

-

C5-Chloro Group: The chlorine atom at the C5 position is an important feature. Its electron-withdrawing nature influences the overall electronics of the pyrazole ring. Furthermore, it can engage in halogen bonding or other specific interactions within the hydrophobic regions of the kinase binding pocket, contributing to binding affinity.

Quantitative SAR Data

The following table summarizes representative data for pyrazole derivatives, illustrating the impact of structural modifications on anticancer activity. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | N1-Substituent | C4-Amide (R in -C(O)NHR) | Target Cell Line | IC₅₀ (µM) | Reference |

| A | Phenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 7.68 | [22] |

| B | Phenyl | 4-Chlorophenyl | HCT116 (Colon) | 1.51 | [22] |

| C | 2,4-Dichlorophenyl | Piperidin-1-yl | CB1 Receptor Binding (Kᵢ) | 0.0021 | [20] |

| D | Phenyl | Indol-5-yl | A549 (Lung) | 10.05 | [22] |

| E | Phenyl | Thiazol-2-yl | HepG2 (Liver) | 3.69 | [22] |

Note: Data is illustrative and compiled from various pyrazole series to demonstrate SAR principles. Direct comparison between different assays and cell lines should be made with caution.

The data indicates that small changes, such as substituting a methoxy group with a chloro group on the amide's phenyl ring (Compound A vs. B), can dramatically alter potency. The choice of the N1-substituent and the amide moiety are critical determinants of biological activity and target engagement.[20][21]

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the development of potent and selective therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the clear structure-activity relationships that govern its biological effects make it an attractive core for medicinal chemistry campaigns. Future research should focus on exploring a wider diversity of substituents at the C4-amide and N1-phenyl positions to optimize potency and selectivity against specific kinase targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of lead compounds are essential to translate the in vitro potential of this scaffold into clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]

- 12. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. hepatochem.com [hepatochem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. growingscience.com [growingscience.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials.[1][2] Its molecular structure, featuring a substituted pyrazole core, a phenyl ring, and a carboxylic acid moiety, provides a rich landscape for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to offer researchers a comprehensive reference for characterizing this and similar pyrazole derivatives.

The molecular formula for this compound is C₁₁H₉ClN₂O₂, corresponding to a molecular weight of 236.66 g/mol .[3][4] The structural integrity is confirmed through a multi-technique approach, ensuring a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show three main signal regions corresponding to the carboxylic acid, the phenyl ring, and the methyl group protons.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 10-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Phenyl Protons (-C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, approximately δ 7.4-7.6 ppm. The specific pattern depends on the solvent and the rotational dynamics of the phenyl ring. Data from the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows these protons in a similar range (δ 7.56-7.47 ppm).[2]

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.5 ppm. The absence of adjacent protons results in a singlet multiplicity. For the analogous carbaldehyde, this signal appears at δ 2.546 ppm.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]

-

Ensure complete dissolution, using sonication if necessary.[5]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Optimize the magnetic field homogeneity by shimming the instrument.[5]

-

Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals to determine the relative proton ratios.[5]

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Workflow for ¹H NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Interpretation of the ¹³C NMR Spectrum:

Based on the structure, eleven distinct carbon signals are expected.

-

Carboxylic Acid Carbonyl (-COOH): This carbon is highly deshielded and is expected to appear in the range of δ 160-170 ppm.

-

Aromatic & Pyrazole Carbons: The carbons of the phenyl and pyrazole rings will resonate in the δ 110-150 ppm region. The carbon attached to the chlorine atom (C5) and the carbon attached to the phenyl group (C1) will have distinct chemical shifts influenced by the electronegativity and aromaticity of their environments.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest δ value), typically around δ 14-15 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum:

The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands confirming the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, appearing from approximately 2500 to 3300 cm⁻¹.[6] This broadness is due to strong intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹. Conjugation with the pyrazole ring may shift this frequency slightly.

-

C=C and C=N Stretches (Aromatic/Heteroaromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and pyrazole rings.[6]

-

C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, but it can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for ATR-IR sample analysis and data interpretation.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular formula and structure through fragmentation analysis.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of the compound is 236.66. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 236 ([M]⁺, corresponding to the ³⁵Cl isotope) and another peak at m/z 238 ([M+2]⁺, for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Patterns: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways, providing structural clues. Common fragmentation patterns for carboxylic acids include the loss of specific neutral fragments.[7]

-

Loss of -OH (M-17): A peak at m/z 219 (and 221) corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak at m/z 191 (and 193) resulting from the loss of the entire carboxylic acid group as a radical. This would leave the 5-chloro-3-methyl-1-phenyl-pyrazole cation.

-

Phenyl Cation: A prominent peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).

-

Loss of Chlorine (M-35): A peak corresponding to the loss of a chlorine atom from the molecular ion.

-

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]

- 3. This compound [cymitquimica.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive overview of the historical context, discovery, and synthetic evolution of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern organic and medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The story of this compound is rooted in the broader history of pyrazole chemistry. Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of immense importance in pharmacology and agrochemistry.[1] Their structural framework is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. This includes blockbuster drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous agents with anticancer, antimicrobial, and antiviral properties.[1] The pyrazole fragment can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability, making it a highly attractive target for drug discovery programs.

The journey of pyrazoles began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[2] This foundational reaction opened the door to a vast and diverse class of compounds, setting the stage for the eventual synthesis of specifically substituted pyrazoles like the title compound.

Synthetic Evolution: From Foundational Reactions to a Key Intermediate

The synthesis of this compound is not a singular event but a culmination of established, robust chemical transformations. Its creation is a testament to the power of sequential, high-yield reactions to build molecular complexity. The overall pathway can be dissected into three primary stages, starting from simple acyclic precursors.

Caption: Overall synthetic pathway to the target carboxylic acid.

Stage 1: Formation of the Pyrazolone Core

The synthesis begins with the classic Knorr pyrazole synthesis. The cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine yields the foundational heterocyclic core, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .[3] This reaction is highly efficient and proceeds by nucleophilic attack of the hydrazine onto the keto and ester carbonyls of the ethyl acetoacetate, followed by intramolecular cyclization and dehydration. The resulting pyrazolone is a stable, crystalline solid that serves as the crucial starting material for the subsequent functionalization steps.[4]

Stage 2: The Vilsmeier-Haack Reaction - A Pivotal Transformation

The discovery and application of the Vilsmeier-Haack reaction was a critical development that enabled the specific functionalization of the pyrazolone ring. This reaction uses a Vilsmeier reagent, an electrophilic iminium salt typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]

When applied to 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the Vilsmeier-Haack reaction is exceptionally powerful, achieving two transformations in a single pot:

-

Chlorination: The hydroxyl group at the C5 position of the pyrazolone tautomer is replaced with a chlorine atom.

-

Formylation: A formyl group (-CHO) is introduced at the C4 position.

This yields the highly versatile intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .[3] The electron-rich nature of the pyrazolone ring makes it susceptible to this type of electrophilic substitution, directing the formylation to the C4 position.[7]

Caption: Simplified workflow of the Vilsmeier-Haack reaction on the pyrazolone core.

Stage 3: Oxidation to the Carboxylic Acid

The final step in the historical synthesis is the oxidation of the aldehyde group of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This conversion is readily achieved using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous solution.[8][9] The reaction proceeds efficiently to yield the target molecule, This compound , as a stable, white crystalline solid.[8][9]

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through standard analytical techniques. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [10] |

| Molecular Weight | 236.65 g/mol | [10] |

| CAS Number | 1140-38-1 | [10] |

| Appearance | White powder/crystals | [9] |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | [10] |

| Melting Point | 219-221 °C | [8] |

Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway for the laboratory-scale synthesis of the title compound.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor 1)

Causality: This step establishes the core pyrazole ring structure through a robust cyclocondensation reaction. Phenylhydrazine provides the N1-phenyl and N2 atoms, while ethyl acetoacetate provides the carbon backbone and C3-methyl group.

Methodology:

-

To a solution of ethyl acetoacetate (1.0 eq), add phenylhydrazine (1.0 eq) dropwise at room temperature with stirring.[3][4]

-

After the initial exothermic reaction subsides, heat the reaction mixture under reflux for 5-6 hours.[3]

-

Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry to yield the product. Recrystallization from ethanol can be performed for higher purity.[2]

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor 2)

Causality: The Vilsmeier-Haack reagent acts as a potent electrophile, simultaneously formylating the electron-rich C4 position and facilitating the substitution of the C5-hydroxyl with a chloro group from the POCl₃ reagent.

Methodology:

-

In a flask equipped with a stirrer and cooled in an ice bath, add N,N-dimethylformamide (DMF) (3.0 eq).[3]

-

Slowly add phosphorus oxychloride (POCl₃) (7.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.[3]

-

To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq).[3]

-

Remove the ice bath and heat the reaction mixture under reflux for 1.5-2 hours.

-

After cooling, carefully pour the reaction mixture into crushed ice with vigorous stirring.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure aldehyde.[8]

Protocol 3: Synthesis of this compound (Target Compound)

Causality: Potassium permanganate is a powerful oxidizing agent that selectively converts the aldehyde functional group to a carboxylic acid without affecting the stability of the chlorinated pyrazole ring.

Methodology:

-

Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in water.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise to the suspension.[8][9]

-

Heat the mixture gently while stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the hot solution to remove the manganese dioxide byproduct.

-

Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the white precipitate, wash with water, and dry to obtain the final product.[8]

Applications and Importance in Drug Development

This compound is rarely an endpoint in itself. Its true value lies in its role as a versatile synthetic intermediate. The carboxylic acid moiety can be readily converted into an acid chloride, which then serves as a highly reactive electrophile for creating a diverse library of amide derivatives.[9]

This strategy has been employed to synthesize compounds with potential biological activities, including antimicrobial and antifungal agents.[9] By reacting the corresponding acid chloride with various heterocyclic amines (e.g., substituted benzothiazol-2-ylamines), researchers can rapidly generate novel molecular architectures for screening in drug discovery campaigns.[9]

Conclusion

The discovery and history of this compound is a clear illustration of the evolution of synthetic organic chemistry. From the foundational Knorr synthesis to the strategic application of powerful named reactions like the Vilsmeier-Haack, its development showcases how chemists build upon established knowledge to create complex and valuable molecules. As a stable, readily prepared, and easily functionalized building block, it continues to be a relevant and important intermediate for researchers and drug development professionals exploring the vast chemical space of pyrazole-based compounds.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential therapeutic targets of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif in a multitude of approved therapeutic agents.[1] Its metabolic stability and versatile chemical reactivity have established it as a privileged structure in drug discovery.[1][2] This guide focuses on a specific, yet underexplored, member of this class: this compound. While direct biological data on this exact molecule is sparse, its structural features—a halogenated pyrazole core, a carboxylic acid functional group, and specific substitutions—provide a strong basis for postulating its interaction with several high-value therapeutic target classes. This document synthesizes information from structurally related analogs and the broader pyrazole chemical space to propose and rationalize potential therapeutic targets. We will delve into the mechanistic basis for these hypotheses and provide detailed, field-proven experimental workflows for their validation, designed for researchers and drug development professionals.

Part 1: Molecular Profile of the Subject Compound

This compound is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can serve as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.[3] The scaffold is present in diverse pharmaceuticals, from the anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant and the kinase inhibitor Crizotinib, highlighting its therapeutic versatility.[1][4][5]

The subject molecule's key features for target engagement include:

-

The Pyrazole Core: Provides a rigid, aromatic scaffold that is metabolically stable.[1]

-

The Carboxylic Acid Group: A critical functional group for interacting with specific amino acid residues in enzyme active sites, often acting as a bioisostere for phosphate or carboxylate groups of natural ligands.

-

The 1-Phenyl Substitution: A lipophilic group that can engage in hydrophobic interactions within a binding pocket, influencing potency and selectivity.

-

The 5-Chloro Substitution: The halogen atom can modulate the electronic properties of the pyrazole ring and participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

Caption: Structure of this compound.

Part 2: Postulated Therapeutic Targets & Mechanistic Rationale

Based on an analysis of its structure and the established pharmacology of related pyrazole derivatives, we have identified three primary target classes for which this compound represents a promising modulator.

Target Class 1: Cyclooxygenase (COX) Enzymes

-

Therapeutic Area: Inflammation, Pain, Oncology.

-

Rationale & Mechanistic Insight: The pyrazole scaffold is famously utilized in Celecoxib, a selective inhibitor of the COX-2 enzyme.[3] Many pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties, which are hallmarks of COX inhibition.[6][7] The COX enzymes (constitutive COX-1 and inducible COX-2) catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. The carboxylic acid moiety of our subject compound can potentially mimic the carboxylate of arachidonic acid, allowing it to anchor within the active site by forming a critical salt bridge with a conserved arginine residue (Arg120 in COX-2). The 1-phenyl group can then project into a hydrophobic side pocket, an interaction that is crucial for the selectivity of diaryl heterocycles like Celecoxib.

A tiered approach is recommended to confirm activity and determine selectivity.

1. Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay

This initial screen determines if the compound directly inhibits enzyme activity and establishes its selectivity profile.

-

Principle: A colorimetric or fluorescent assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The peroxidase activity is kinetically coupled to the cyclooxygenase activity.

-

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Serially dilute the compound to create a concentration gradient (e.g., 100 µM to 1 nM).

-

In a 96-well plate, add purified COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric or fluorometric probe.

-

Read the plate on a suitable plate reader at the appropriate wavelength over a time course.

-

Calculate the rate of reaction and determine the IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The ratio of IC50 (COX-1 / COX-2) provides the selectivity index.

-

2. Secondary Screen: Cellular Prostaglandin E2 (PGE2) Production Assay

This assay validates the compound's activity in a more physiologically relevant cellular context.

-

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in a cell line such as RAW 264.7 macrophage-like cells. The amount of PGE2 released into the cell culture medium is quantified by ELISA.

-

Step-by-Step Protocol:

-

Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 for the inhibition of PGE2 production.

-

Caption: Experimental workflow for validating COX enzyme inhibition.

Target Class 2: Protein Kinases

-

Therapeutic Area: Oncology, Immunology.

-

Rationale & Mechanistic Insight: The pyrazole ring is a well-established "hinge-binding" motif in many Type I and Type II kinase inhibitors.[4] Compounds like Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2) leverage the pyrazole's nitrogen atoms to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The 1-phenyl group can occupy the ATP ribose pocket, while other substituents can extend into more selective sub-pockets. Given the significant role of kinases in cancer and inflammatory diseases, and the proven success of the pyrazole scaffold, this target class is highly probable.[1][4]

A broad-to-specific screening funnel is the most efficient approach.

1. Primary Screen: Broad Kinase Panel Profiling

This identifies which kinase or kinase family the compound preferentially inhibits out of hundreds of possibilities.

-

Principle: A fee-for-service screen (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™) is used. The compound is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).

-

Step-by-Step Protocol:

-

Provide the test compound to the contract research organization (CRO).

-

The CRO performs the binding or activity assays across the entire panel.

-

The output is typically provided as "% Inhibition" or "Kd" for each kinase.

-

Analyze the data to identify "hits"—kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

-

2. Secondary Screen: In Vitro IC50 Determination for Hits

This step confirms the primary hits and establishes their potency.

-

Principle: For each validated hit from the primary screen, a dose-response curve is generated using an in vitro kinase activity assay.

-

Step-by-Step Protocol:

-

Acquire the recombinant kinase enzyme, its specific substrate, and ATP.

-

Use a suitable assay format, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.

-

In a 384-well plate, set up kinase reactions containing the enzyme, substrate, ATP, and serial dilutions of the test compound.

-

After incubation, stop the reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP.

-

Add a second reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

-

Plot the signal against the compound concentration to determine the IC50 value.

-

3. Tertiary Screen: Target Engagement & Downstream Signaling in Cells

This confirms that the compound can enter cells, bind to its intended target, and elicit a biological response.

-

Principle: If the target kinase is, for example, a Janus Kinase (JAK), its inhibition should block the phosphorylation of its downstream substrate, STAT. This can be measured by Western blot or a specific ELISA.

-

Step-by-Step Protocol (Example for JAK):

-

Select a cell line that has an active JAK-STAT pathway (e.g., HEL cells for JAK2).

-

Treat the cells with various concentrations of the test compound for 2-4 hours.

-

Prepare cell lysates.

-

Perform a Western blot analysis using primary antibodies specific for both total STAT protein and phosphorylated STAT (p-STAT).

-

A dose-dependent decrease in the p-STAT signal (relative to total STAT) confirms cellular target engagement and functional inhibition of the pathway.

-

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS number and IUPAC name

An In-Depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern synthetic chemistry and drug discovery. We will delve into its fundamental chemical identity, robust synthesis protocols, critical applications as a versatile intermediate, and essential safety and handling guidelines. This document is intended for researchers, medicinal chemists, and process development scientists who utilize pyrazole-based scaffolds to construct novel molecular entities with therapeutic or material science potential. The synthesis section, in particular, moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive bioisostere for other aromatic systems like phenyl or imidazole rings. This has led to the successful development of numerous pyrazole-containing drugs.

Within this important class of compounds, this compound serves as a highly functionalized and versatile building block. The presence of a carboxylic acid group at the 4-position allows for a wide array of subsequent chemical modifications, most notably amide bond formation, while the chloro group at the 5-position can act as a handle for nucleophilic substitution or cross-coupling reactions. This guide provides the core knowledge required to effectively utilize this valuable chemical intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | [1] |

| CAS Number | 1140-38-1 | [1][2][3] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 236.66 g/mol | [3] |

| InChIKey | UTAROPFLQDDMNS-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Monoisotopic Mass | 236.03525 Da | [1][4] |

| XlogP (Predicted) | 2.8 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Appearance | White powder | [5] |

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved via a multi-step synthesis starting from common laboratory reagents. The most established pathway involves the formation of a pyrazolone intermediate, followed by a Vilsmeier-Haack reaction and subsequent oxidation.

Synthetic Workflow Overview

The logical flow of the synthesis is designed to build the core heterocyclic ring first, and then introduce the required functional groups in a regioselective manner.

Caption: Synthetic pathway to the target carboxylic acid.

Detailed Experimental Protocol

This protocol synthesizes information from established literature procedures.[5][6][7]

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Rationale: This is a classic Knorr pyrazole synthesis. The reaction proceeds via the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine) to form the stable five-membered pyrazolone ring.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry to yield the pyrazolone product.

-

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-